molecular formula C10H11NO5S B2617729 2-Prop-2-enoxy-5-sulfamoylbenzoic acid CAS No. 1094263-98-5

2-Prop-2-enoxy-5-sulfamoylbenzoic acid

Cat. No.: B2617729
CAS No.: 1094263-98-5
M. Wt: 257.26
InChI Key: NVYSWZQQZYSDCB-UHFFFAOYSA-N
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Description

2-Prop-2-enoxy-5-sulfamoylbenzoic acid is a benzoic acid derivative featuring a propenoxy (allyloxy) group at the 2-position and a sulfamoyl group at the 5-position of the aromatic ring. This compound’s structure suggests applications in pharmaceuticals or agrochemicals, as sulfamoyl groups are common in bioactive molecules (e.g., diuretics, enzyme inhibitors) .

Properties

IUPAC Name

2-prop-2-enoxy-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYSWZQQZYSDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid typically involves the reaction of 2-hydroxy-5-sulfamoylbenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-enoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid core.

Scientific Research Applications

2-Prop-2-enoxy-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The sulfamoyl group in the target compound enhances hydrophilicity compared to methoxy or chloro substituents, favoring aqueous solubility .
  • Acidity : Benzoic acid derivatives with electron-withdrawing groups (e.g., sulfamoyl, chloro) exhibit lower pKa values than those with electron-donating groups (e.g., methoxy) .

Structural and Crystallographic Comparisons

Crystal structures of related compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) reveal planar aromatic rings and intermolecular hydrogen bonding via carboxyl and sulfamoyl groups . The propenoxy group’s allyl chain likely introduces torsional flexibility, contrasting with rigid substituents like ethoxy-oxoacetamido.

Biological Activity

2-Prop-2-enoxy-5-sulfamoylbenzoic acid is a synthetic organic compound characterized by its unique structural features, including a prop-2-enoxy group and a sulfamoyl moiety attached to a benzoic acid core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 2-Prop-2-enoxy-5-sulfamoylbenzoic acid is C10_{10}H11_{11}NO5_5S. The presence of the prop-2-enoxy group enhances its reactivity, while the sulfamoyl group is thought to play a crucial role in its biological activity.

The mechanism of action of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid primarily involves enzyme inhibition. The sulfamoyl group can mimic natural substrates, allowing the compound to bind to the active sites of specific enzymes, disrupting biochemical pathways essential for cell survival and proliferation. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

Research has indicated several potential biological activities associated with 2-Prop-2-enoxy-5-sulfamoylbenzoic acid:

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could have implications in cancer therapy by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1 .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Activity : The structural characteristics of 2-Prop-2-enoxy-5-sulfamoylbenzoic acid suggest potential antimicrobial properties, although detailed studies are required to confirm this activity.

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits Mcl-1 and Bfl-1 proteins, potentially inducing cell death in lymphoma cells.
Anti-inflammatoryExhibits potential anti-inflammatory effects; further research needed.
AntimicrobialSuggests possible antimicrobial properties; specific studies required.

Case Studies

A notable study investigated the binding affinity of various benzoic acid derivatives, including 2-Prop-2-enoxy-5-sulfamoylbenzoic acid, towards anti-apoptotic proteins. The findings indicated that this compound could effectively bind to Mcl-1 with a Ki value comparable to established inhibitors, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

When compared to similar compounds such as 2-Methoxy-5-sulfamoylbenzoic acid and 2-Hydroxy-5-sulfamoylbenzoic acid, 2-Prop-2-enoxy-5-sulfamoylbenzoic acid demonstrates unique reactivity due to the prop-2-enoxy group. This structural difference may enhance its biological activity and therapeutic potential.

Table 2: Comparison with Similar Compounds

Compound Structural Features Biological Activity
2-Prop-2-enoxy-5-sulfamoylbenzoic acidProp-2-enoxy group, sulfamoyl moietyEnzyme inhibition, anti-inflammatory
2-Methoxy-5-sulfamoylbenzoic acidMethoxy group instead of prop-2-enoxyLimited enzyme inhibition
2-Hydroxy-5-sulfamoylbenzoic acidHydroxy group instead of prop-2-enoxyLesser biological activity

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